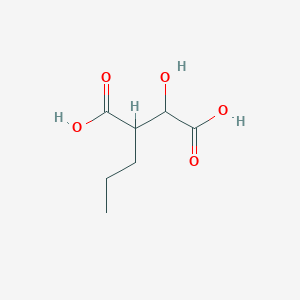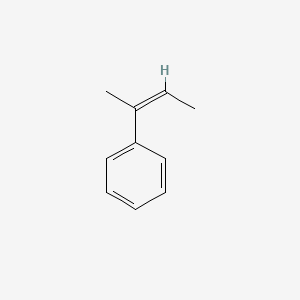
2-Phenyl-2-butene
Descripción general
Descripción
2-Phenyl-2-butenal is a compound that has a green, floral, woody aroma . It has been reported as the odorous component in black tea and Phallus impudicus .
Synthesis Analysis
The synthesis of 2-phenyl-2-butanol from benzene and 2-butyne involves several steps . The overall reaction is: PhH + CH3C ≡ CCH3 → Pd/CaCO3, Quinoline, BH3, H2O2/NaOH, AlCl3 PhCH (OH)CH2CH3 .Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-butene can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The overall synthesis of 2-phenyl-2-butanol from benzene and 2-butyne involves several steps . The reaction rate depends on the concentration of both substrate and base . The reaction of 2-bromo-2-methylpropane is an example of an E2 mechanism .Physical And Chemical Properties Analysis
2-Phenyl-2-butenal is a liquid with no data available on its odor threshold or pH . Its initial boiling point and boiling range is 177 °C, and it has a flash point of 106 °C .Aplicaciones Científicas De Investigación
Photochemistry and Isomerization
2-Phenyl-2-butene undergoes photochemical cis-trans isomerization. This process involves both intermolecular and intramolecular energy transfer from the phenyl to the olefin groups, encompassing singlet-singlet and triplet-triplet energy transfer processes. Such transformations are crucial in understanding photochemical reactions in organic compounds (Nakagawa & Sigal, 1970).
Solvolysis Reactions
The solvolysis of this compound derivatives plays a significant role in organic chemistry. For instance, the solvolysis of 2-methoxy-2-phenyl-3-butene in specific conditions leads to various rearranged products. Understanding these reactions helps in deciphering the behavior of tertiary allylic carbocations in solvent environments (Jia et al., 2002).
Asymmetric Hydrogenation
This compound can be used in asymmetric hydrogenation, a process crucial in producing optically active compounds. For instance, high optical yields were obtained using a rhodium catalyst complexed with an insoluble phosphinite derived from cellulose, demonstrating the potential for selective synthesis in organic chemistry (Kawabata et al., 1976).
Reactions with π-Bonds
The reaction of this compound with other compounds, such as disilyne, results in the formation of new compounds like disilacyclobutenes. These reactions, often stereospecific, contribute to the understanding of cycloaddition reactions in organosilicon chemistry (Kinjo et al., 2007).
Ene Reactions
The ene reactions involving singlet oxygen and this compound are significant in understanding the behavior of olefins in the presence of reactive oxygen species. These studies are important in fields like polymer chemistry and photooxidation processes (Orfanopoulos et al., 1990).
Gold(I)-Catalyzed Reactions
This compound participates in gold(I)-catalyzed intermolecular hydroalkoxylation of allenes, demonstrating its versatility in creating complex organic molecules. Such catalyzed reactions are pivotal in synthetic organic chemistry, offering pathways to a variety of products (Zhang & Widenhoefer, 2008).
Reactions with Phenyl Radicals
The reactions between phenyl radicals and compounds like this compound are important for understanding the mechanisms of radical reactions in organic chemistry. Such studies contribute to the broader field of chemical kinetics and reaction dynamics (Albert et al., 2013).
Mecanismo De Acción
Mode of Action
It’s worth noting that alkenes like 2-phenyl-2-butene can undergo electrophilic addition reactions . For instance, they can react with haloacids such as HBr to form new compounds . This reaction involves the π electrons of the alkene acting as a base and extracting the acidic proton of HBr .
Biochemical Pathways
The compound’s potential to undergo electrophilic addition reactions suggests it could participate in various biochemical reactions and potentially affect multiple pathways .
Pharmacokinetics
Its physical and chemical properties, such as boiling point and critical temperature , can influence its bioavailability and pharmacokinetics.
Result of Action
Its potential to undergo electrophilic addition reactions suggests it could lead to the formation of new compounds within the body .
Action Environment
Environmental factors such as temperature and pressure can influence the stability and efficacy of this compound . For instance, its boiling point and critical temperature can affect its state (liquid or gas) and thus its interaction with biological systems .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(Z)-but-2-en-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYQBMBIJFNRM-OQFOIZHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875936 | |
| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40875936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
767-99-7, 2082-61-3 | |
| Record name | Benzene, ((1Z)-1-methyl-1-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHENYL-2-BUTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40875936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-2-en-2-ylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



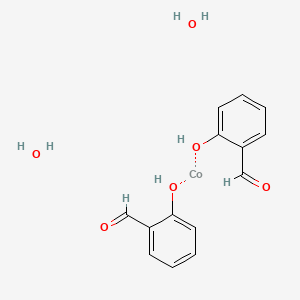




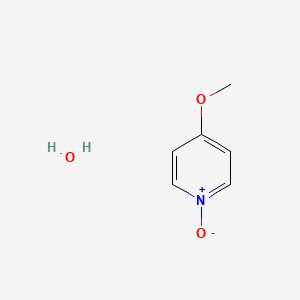
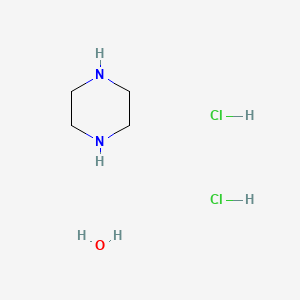
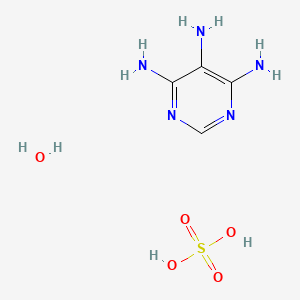
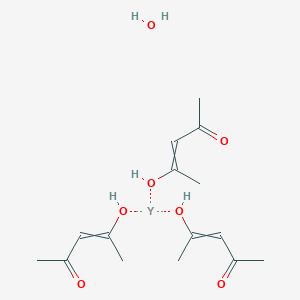
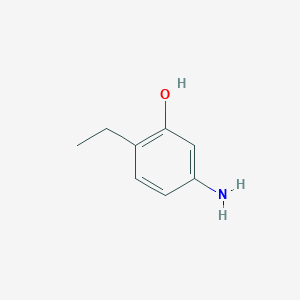
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B3421068.png)
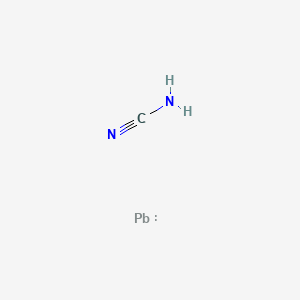
![5-Methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3421076.png)
